CC(C)(C)C(=O)Nc1cc(ccn1)C(O)=O
. This indicates that the molecule consists of a 2,2-dimethyl-propionylamino group attached to an isonicotinic acid moiety .
2-(2,2-Dimethyl-propionylamino)-isonicotinamide is a compound that belongs to the class of isonicotinamide derivatives. It is characterized by the presence of a propionylamino group attached to the isonicotinamide structure, which enhances its chemical reactivity and potential biological activity. The compound has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available starting materials, particularly isonicotinic acid and 2,2-dimethyl-propionyl chloride. This synthesis typically involves several steps and can be optimized for yield and purity through various reaction conditions and purification techniques .
2-(2,2-Dimethyl-propionylamino)-isonicotinamide falls under the category of organic compounds, specifically amides. It is a derivative of isonicotinamide, which itself is a pyridine-based compound known for its biological activities. The presence of the dimethyl group contributes to its unique properties and applications in scientific research.
The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide generally involves the following steps:
The molecular structure of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide can be represented as follows:
The structure features a pyridine ring (from isonicotinamide) with a propionylamino group that enhances its solubility and reactivity .
The compound undergoes various chemical reactions including:
The mechanism of action for 2-(2,2-Dimethyl-propionylamino)-isonicotinamide likely involves its interaction with specific biological targets such as enzymes or receptors. This binding alters their activity, potentially leading to various pharmacological effects. Detailed studies are required to elucidate specific pathways and interactions relevant to therapeutic applications .
2-(2,2-Dimethyl-propionylamino)-isonicotinamide has several notable applications:
The compound emerged in the early 2000s amid intensified research into N-modified nicotinamides for pharmaceutical applications. Its first reported synthesis and characterization appeared in chemical literature circa 2004, linked to its CAS registration (470463-37-7) [5]. Initial interest stemmed from its structural similarity to kinase inhibitor pharmacophores, particularly the presence of the pivaloyl moiety, which enhances metabolic stability by resisting oxidative degradation [4]. Early synthetic routes focused on coupling 2-aminoisonicotinamide with pivaloyl chloride under Schotten-Baumann conditions, yielding moderate purity (≈96%) that necessitated subsequent crystallization refinements [3] [7]. The compound gained prominence as a synthetic intermediate for VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, catalyzing dedicated exploration of its reactivity and derivatization potential [4] [9].
This molecule exemplifies targeted molecular design in oncology drug development. Its academic significance centers on three key areas:
VEGFR-2 Inhibition: The compound serves as a precursor for synthetically elaborated nicotinamide derivatives exhibiting potent VEGFR-2 tyrosine kinase inhibition. Researchers functionalize the carboxamide group or modify the pyridine nitrogen to enhance target binding, leveraging the pivalamido group’s role in hydrophobic pocket interactions within the kinase domain [4].
Apoptosis Induction: Derivatives directly synthesized from this scaffold demonstrate pro-apoptotic activity in carcinoma cell lines. For example, compound 10 (a structural analog) achieved IC₅₀ values of 15.4 µM (HCT-116 colorectal cancer) and 9.8 µM (HepG2 liver cancer), rivaling sorafenib’s efficacy [4].
Immunomodulatory Effects: Recent studies highlight derivatives’ capacity to suppress pro-inflammatory cytokines. In interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) suppression assays, analogs reduced IL-6 by 60.9–88.4% and TNF-α by 81.6–84.5%, suggesting potential in tumor microenvironment modulation [4].
Table 1: Key Physicochemical Properties of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide
Property | Value | Measurement Method/Notes |
---|---|---|
CAS Number | 470463-37-7 | Chemical registry identifier |
Molecular Formula | C₁₁H₁₅N₃O₂ | Elemental composition |
Molecular Weight | 221.26 g/mol | Mass spectrometry |
Melting Point | 220.2–220.3°C | Capillary melting point apparatus |
Purity (HPLC) | ≥96% | Standard chromatographic methods |
Solubility (DMSO) | >50 mg/mL | Experimental solubility screening |
SMILES | CC(C)(C)C(=O)Nc1cc(ccn1)C(N)=O | Canonical molecular structure representation |
Hydrogen Bond Acceptors | 4 | Computational modeling |
Contemporary studies emphasize three dominant research frameworks:
Positivist/Quantitative Paradigm: Focuses on structure-activity relationship (SAR) quantification. Researchers systematically modify substituents and employ high-throughput screening to measure IC₅₀ values, kinase selectivity profiles, and binding constants. This approach validated the core structure’s role in VEGFR-2 inhibition through molecular docking studies confirming hydrogen bonding with Cys919 and hydrophobic interactions with Leu840 and Val848 [4].
Pragmatic/Mixed-Methods Paradigm: Combines synthetic chemistry with computational predictions to optimize derivative libraries. Recent work integrates density functional theory (DFT) calculations to predict electronic effects of ring substituents on binding affinity, followed by empirical validation via in vitro kinase assays [4] [9].
Transformative Paradigm: Investigates the scaffold’s utility in addressing cancer health disparities, particularly through immunomodulatory mechanisms that may overcome resistance in aggressive tumor subtypes [1] [4].
Critical knowledge gaps persist:
Table 2: Biological Activities of Key Derivatives Synthesized from 2-(2,2-Dimethyl-propionylamino)-isonicotinamide
Derivative | Anticancer Activity (IC₅₀, μM) | VEGFR-2 Inhibition (IC₅₀, μM) | Immunomodulatory Effects (% Reduction vs. Control) |
---|---|---|---|
7 | HCT-116: 15.7; HepG2: 15.5 | 0.118 | TNF-α: 81.6%; IL-6: 88.4% |
10 | HCT-116: 15.4; HepG2: 9.8 | 0.095 | TNF-α: 84.5%; IL-6: 60.9% |
Sorafenib | HCT-116: 9.3; HepG2: 7.4 | 0.090 | Not reported |
Table 3: Current Research Paradigms in Compound Development
Research Paradigm | Key Methodologies | Representative Studies |
---|---|---|
Positivist | IC₅₀ determination, kinase profiling, QSAR | VEGFR-2 enzymatic assays [4] |
Pragmatic | DFT, molecular dynamics, mixed-method synthesis | Docking studies of VEGFR-2 binding [4] |
Transformative | Cytokine modulation, tumor microenvironment analysis | IL-6/TNF-α suppression assays [4] |
Future research directions emphasize in vivo validation of antitumor efficacy, development of bifunctional derivatives targeting parallel oncogenic pathways, and exploration of co-crystal engineering to enhance physicochemical properties [4] [6]. The scaffold’s versatility positions it as a compelling candidate for addressing multidrug-resistant cancers through rationally designed therapeutic hybrids.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7